molecular formula C2Na2O4 B1602490 Sodium oxalate-13C2 CAS No. 260429-91-2

Sodium oxalate-13C2

Cat. No. B1602490
M. Wt: 135.984 g/mol
InChI Key: ZNCPFRVNHGOPAG-BQTCFENJSA-L
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Description

Sodium oxalate-13C2 (Na2C2O4-13C2) is an important compound used in various scientific research applications. It is a stable and non-toxic compound with a low boiling point, making it a suitable choice for many laboratory experiments. Sodium oxalate-13C2 is synthesized from oxalic acid, and is labeled with the isotope 13C2, which allows for its use in metabolic studies.

Scientific Research Applications

1. Medical Research and Diagnosis

Sodium oxalate-13C2 has been used in medical research, particularly for studying urinary oxalate levels. Duggan et al. (1979) developed an isotope dilution procedure using sodium [1,2-13C]oxalate for routine determinations of urinary oxalate concentration. This procedure involves admixing a known quantity of sodium [1,2-13C]oxalate with a urine sample, which is then analyzed using mass spectrometry. This method can determine whole-body oxalate pools and their turnover rates, providing insights into oxalate biosynthesis and its role in urinary excretion (Duggan, Walker, Noll, & Vandenheuvel, 1979).

2. Environmental and Chemical Studies

Sodium oxalate-13C2 is used in environmental and chemical research. For instance, its use in the photodegradation of aqueous solutions has been studied. Bangun and Adesina (1998) investigated the kinetics of sodium oxalate's photodegradation in a semi-batch annular photoreactor using titania as the catalyst. This study is significant for understanding the removal of toxic pollutants like sodium oxalate in industrial processes such as Bayer liquor during alumina processing (Bangun & Adesina, 1998).

3. Battery Technology

Sodium oxalate-13C2 has applications in the field of battery technology. Niu et al. (2020) explored the use of sodium oxalate as a high-efficiency cathode sodiation compensation reagent in sodium-ion batteries. This study is pivotal for the development of sodium-ion full cells, offering potential for large-scale stationary energy storage due to the low cost and abundant sodium sources (Niu et al., 2020).

4. Textile Industry

In the textile industry, sodium oxalate-13C2 finds application in the dyeing process. Yu, Wang, and Cai (2014) studied the feasibility of using sodium oxalate in cotton fabric dyeing with reactive dyes. Their findings suggest that sodium oxalate can be an effective exhausting agent in the reactive dyeing process, enhancing photochemical reactions for color removal in dye solutions (Yu, Wang, & Cai, 2014).

properties

IUPAC Name

disodium;oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2/i1+1,2+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCPFRVNHGOPAG-BQTCFENJSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)([13C](=O)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583973
Record name Disodium (~13~C_2_)ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.984 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium oxalate-13C2

CAS RN

260429-91-2
Record name Disodium (~13~C_2_)ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 260429-91-2
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Synthesis routes and methods

Procedure details

Causticisation with lime slurry then converts the sodium carbonate and bicarbonate to sodium hydroxide. The recovery of sodium hydroxide from the effluent results in soda savings of approximately 0.6 tonne/tonne of sodium oxalate. It is estimated that this will result in savings of over 5600 tonnes per annum at the Worsley Alumina refinery alone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium oxalate-13C2
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Sodium oxalate-13C2
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Sodium oxalate-13C2

Citations

For This Compound
1
Citations
MJ Ashcroft - 1994 - search.proquest.com
The ligand quinoxaline-2, 3-dithiolate (qdt) is known to form a wide range of transition metal complexes. A range of 6, 7-disubstituted quinoxaline-2, 3-dithiolates have been synthesized …
Number of citations: 0 search.proquest.com

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